CID 18531013

Description

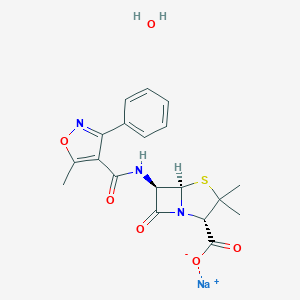

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

7240-38-2 |

|---|---|

Molecular Formula |

C19H21N3NaO6S |

Molecular Weight |

442.4 g/mol |

IUPAC Name |

sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate |

InChI |

InChI=1S/C19H19N3O5S.Na.H2O/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);;1H2/t13-,14+,17-;;/m1../s1 |

InChI Key |

SNNRZFMTISMWEY-VICXVTCVSA-N |

Isomeric SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na] |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na] |

Other CAS No. |

7240-38-2 1173-88-2 |

Pictograms |

Irritant; Health Hazard |

Related CAS |

66-79-5 (Parent) |

Synonyms |

Methylphenylisoxazolyl Penicillin Oxacillin Oxacillin Sodium Oxacillin, Monosodium Salt, Anhydrous Oxacillin, Monosodium Salt, Monohydrate Oxacillin, Sodium Oxazocilline Penicillin, Methylphenylisoxazolyl Prostaphlin Sodium Oxacillin Sodium, Oxacillin |

Origin of Product |

United States |

Historical Perspectives on Oxacillin Sodium Monohydrate Scientific Discovery and Development

Synthesis Pathways of Semisynthetic Penicillins

Semisynthetic penicillins, including oxacillin (B1211168), are chemically modified derivatives of natural penicillins. Their synthesis typically begins with the penicillin nucleus, 6-aminopenicillanic acid (6-APA). pfizer.comwikipedia.orgnih.gov This core structure, consisting of a thiazolidine (B150603) ring fused to a beta-lactam ring, is crucial for the antibacterial activity of penicillins. wikipedia.orgnih.gov 6-APA is usually isolated from penicillin G through enzymatic hydrolysis. nih.govresearchgate.net Subsequently, various specific side chains are attached to the amino group of the 6-APA nucleus. wikipedia.orgwikipedia.org The unique substituent present on oxacillin's structure is responsible for imparting its resistance to degradation by bacterial beta-lactamases (penicillinases). wikipedia.org

Early Research into Penicillinase Stability and Efficacy

Prior to the advent of penicillinase-stable penicillins, natural penicillins were highly susceptible to inactivation by bacterial beta-lactamase enzymes, particularly those produced by Staphylococcus aureus. wikipedia.orgoup.com Early research efforts were therefore directed towards developing antibiotics that could withstand this enzymatic degradation. Oxacillin, along with other similar compounds, was specifically engineered to be resistant to penicillinase inactivation. wikipedia.orgpfizer.com Studies demonstrated oxacillin's effectiveness against penicillinase-producing Staphylococcus aureus strains. pfizer.com This resistance allowed oxacillin to become a reliable alternative to methicillin (B1676495) for detecting resistance to penicillinase-stable penicillins in staphylococci, eventually replacing methicillin in clinical testing in the United States. oup.com

Comparative Historical Analysis with Related Isoxazolyl Penicillins (e.g., Cloxacillin (B1194729), Dicloxacillin (B1670480), Flucloxacillin)

Oxacillin belongs to the class of isoxazolyl penicillins, which also includes cloxacillin, dicloxacillin, and flucloxacillin (B1213737). wikipedia.orgwikipedia.org This family of antibiotics emerged around 1962 as a response to the growing challenge of penicillin-resistant Staphylococcus aureus infections. wikipedia.orgwikipedia.org A key advantage of these isoxazolyl penicillins, including oxacillin, over earlier penicillinase-stable penicillins like methicillin was their ability to be administered orally, in addition to parenteral routes. wikipedia.org

Historically, the commercial development and marketing of these compounds saw a geographical divergence: Beecham primarily focused on cloxacillin and flucloxacillin in the United Kingdom, while Bristol Laboratories concentrated on oxacillin and dicloxacillin in the United States. wikipedia.orgwikipedia.org

Comparative studies were conducted to assess the properties and efficacy of these related compounds. Regarding stability against penicillinase, methicillin generally exhibited the highest stability, followed by dicloxacillin, cloxacillin, flucloxacillin, and then oxacillin. nih.gov In terms of pharmacokinetic profiles, flucloxacillin demonstrated higher total and free serum levels compared to oxacillin and cloxacillin when administered orally. After intramuscular injection, flucloxacillin also yielded higher free serum levels than oxacillin, cloxacillin, and dicloxacillin. nih.govnih.gov Dicloxacillin has also been noted for achieving higher and more prolonged serum concentrations than other isoxazole (B147169) penicillins. dovepress.com

Comparative Overview of Isoxazolyl Penicillins

| Property/Characteristic | Oxacillin | Cloxacillin | Dicloxacillin | Flucloxacillin |

| Discovery Era | Early 1960s wikipedia.org | Early 1960s wikipedia.org | Early 1960s wikipedia.org | Early 1960s wikipedia.org |

| Primary Market Focus (Historical) | United States wikipedia.org | United Kingdom wikipedia.org | United States wikipedia.org | United Kingdom wikipedia.org |

| Penicillinase Resistance | Yes wikipedia.org | Yes wikipedia.org | Yes wikipedia.org | Yes wikipedia.org |

| Oral Administration | Yes wikipedia.org | Yes wikipedia.org | Yes wikipedia.org | Yes wikipedia.org |

| Relative Penicillinase Stability (Order from most to least stable) | Lower nih.gov | Mid nih.gov | Higher nih.gov | Mid nih.gov |

| Relative Serum Levels (Oral, Free) | Lower nih.gov | Lower nih.gov | Lower (total similar to flucloxacillin, free lower) nih.gov | Higher nih.gov |

| Relative Serum Levels (IM, Free) | Lower nih.gov | Lower nih.gov | Lower nih.gov | Higher nih.gov |

Molecular and Structural Characterization in Advanced Research

Beta-Lactam Ring System: Conformational Analysis and Reactivity

Oxacillin (B1211168), like other members of the penicillin class, possesses a highly reactive four-membered beta-lactam ring as its core active moiety wikipedia.orgnih.gov. This bicyclic system, fused with a thiazolidine (B150603) ring, is central to the antibacterial activity of penicillins wikipedia.org. The inherent strain within the beta-lactam ring contributes to its high reactivity, rendering it susceptible to nucleophilic attack nih.gov.

In terms of reactivity, the beta-lactam ring in oxacillin covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in bacterial cell wall synthesis nih.govmims.comnih.govrcsb.orgwhiterose.ac.uk. This acylation of PBPs interferes with the transpeptidation reaction, leading to the inhibition of peptidoglycan synthesis and ultimately causing bacterial cell lysis mims.comnih.govrcsb.org. While many beta-lactam antibiotics are susceptible to hydrolysis by beta-lactamase enzymes, oxacillin's specific structural features confer resistance against certain bacterial penicillinases wikipedia.orgnih.gov. Research has explored the conformational changes in beta-lactamase active sites upon interaction with beta-lactam compounds, revealing how these enzymes hydrolyze the amide bond within the beta-lactam ring elifesciences.org.

Substituent Effects on Molecular Configuration and Biological Activity

A key structural feature contributing to oxacillin's unique biological activity, particularly its resistance to penicillinases, is the substituent attached to the 6-aminopenicillanic acid nucleus wikipedia.org. Specifically, oxacillin carries a 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) group at the 6-beta position nih.govflybase.org. This bulky, penicillinase-resistant side chain significantly influences the molecular configuration and imparts stability against enzymatic degradation by various beta-lactamases, including penicillinases and some cephalosporinases wikipedia.orgnih.gov.

Studies comparing oxacillin's interaction with different beta-lactamases, such as OXA-1 and OXA-24/40, highlight how the nonpolar R1 side chain of oxacillin is accommodated within hydrophobic pockets of the enzyme active site. For instance, in OXA-1, a hydrophobic pocket formed by residues like Trp102, Met99, Phe217, Leu161, and Leu255 complements oxacillin's R1 side chain, influencing its binding and the enzyme's hydrolytic activity nih.gov. This distinct substituent, therefore, dictates not only the drug's configuration but also its enhanced efficacy against penicillinase-producing Staphylococcus aureus strains, differentiating it from earlier penicillin generations wikipedia.orgnih.gov.

Crystallographic Studies and Ligand-Binding Dynamics

Crystallographic studies, primarily X-ray diffraction, have been instrumental in deciphering the precise three-dimensional structure of oxacillin and its interactions with target enzymes. These studies provide invaluable insights into ligand-binding dynamics. For example, crystal structures of enzymes like the New Delhi metallo-β-lactamase-1 (NDM-1) bound to hydrolyzed oxacillin have been resolved at high resolutions (e.g., 1.2 Å for NDM-1 with oxacillin) rcsb.org. Similarly, the crystal structure of the oxacillin-hydrolyzing Class D extended-spectrum beta-lactamase OXA-14 in complex with oxacillin has also been investigated, with resolutions up to 1.65 Å rcsb.org.

These high-resolution structures reveal the molecular details of how oxacillin interacts within the enzyme active sites. Key findings include the formation of canonical beta-lactam-beta-lactamase interactions. For instance, the carbonyl oxygen of the former lactam ring in hydrolyzed oxacillin can form hydrogen bonds with main chain nitrogens of residues like Ser81 and Trp221 in OXA-24/40, which comprise the oxyanion hole nih.gov. The nitrogen of the former lactam ring can also form a hydrogen bond with residues such as Ser128 nih.gov. Furthermore, the R1 side chain amide nitrogen of oxacillin can engage in hydrogen bonding with the main chain oxygen of Trp221 nih.gov. These detailed interactions demonstrate the critical role of specific active site residues in recognizing and binding oxacillin, providing a structural basis for understanding its enzymatic inhibition or hydrolysis.

Spectroscopic Characterization for Structural Elucidation (beyond basic identification)

Beyond routine identification, advanced spectroscopic techniques offer profound insights into the structural elucidation of oxacillin sodium monohydrate. These methods provide complementary information about the molecular architecture, functional groups, and atomic connectivity.

Commonly employed advanced techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides detailed information about molecular structure, dynamics, and connectivity numberanalytics.comsemanticscholar.org. For oxacillin sodium salt, 13C NMR spectra are available, offering insights into the carbon framework of the molecule spectrabase.com. Advanced NMR can resolve complex spectral patterns, which is crucial for confirming the stereochemistry and the precise arrangement of atoms within the bicyclic system and its substituents numberanalytics.comsemanticscholar.orgorgchemboulder.com.

Infrared (IR) Spectroscopy: IR spectroscopy provides characteristic vibrational fingerprints of functional groups present in the molecule. For oxacillin, the presence of the carbonyl group (C=O) in the beta-lactam ring and the amide linkages can be identified by strong absorption bands in the IR spectrum numberanalytics.comorgchemboulder.com. Both ATR-IR and Transmission IR spectra are available for oxacillin sodium salt, offering detailed vibrational information about the compound spectrabase.com.

Mass Spectrometry (MS): Mass spectrometry is critical for determining the accurate molecular weight of oxacillin sodium monohydrate and analyzing its fragmentation patterns numberanalytics.comsemanticscholar.orguni.lu. Techniques like high-resolution mass spectrometry can provide precise mass-to-charge ratios (m/z) of the intact molecule and its fragments, aiding in the confirmation of its elemental composition and the elucidation of its structural subunits uni.lu. Predicted collision cross-section (CCS) values are also available, offering insights into the compound's gas-phase conformation uni.lu.

These sophisticated spectroscopic methods, when used in combination, enable a comprehensive and unambiguous determination of the molecular structure of oxacillin sodium monohydrate, offering insights far beyond simple molecular formula determination.

Compound Names and PubChem CIDs

Mechanisms of Antimicrobial Action at the Molecular and Cellular Level

Penicillin-Binding Proteins (PBPs) Interaction and Inhibition Kinetics

The core of oxacillin (B1211168) sodium monohydrate's antimicrobial action lies in its interaction with penicillin-binding proteins (PBPs) drugbank.compatsnap.comncats.iotoku-e.comsmolecule.comnih.govnih.govscientificlabs.com. PBPs are a family of bacterial enzymes located within the bacterial cell wall that are essential for the final stages of peptidoglycan synthesis, a polymer that provides the bacterial cell wall with its structural integrity patsnap.comtoku-e.commedchemexpress.com. Oxacillin specifically inhibits the third and final stage of bacterial cell wall synthesis by binding to these PBPs drugbank.comncats.iosmolecule.comnih.gov.

Molecular Docking and Binding Affinity Studies with Bacterial PBPs

Oxacillin sodium monohydrate achieves its inhibitory effect by covalently binding to the active site of PBPs, thereby impeding their enzymatic activity armaspharmaceuticals.comsigmaaldrich.comnih.govmdpi.com. Molecular docking studies have provided insights into the binding affinities of oxacillin with various bacterial PBPs. For instance, studies exploring the interaction with different PBPs, including PBP2a, PBP2, and PBP3, have revealed varying binding energies. While oxacillin generally demonstrates strong affinity for PBPs essential for cell wall formation, its affinity for PBP2a, a modified PBP found in Methicillin-resistant Staphylococcus aureus (MRSA), is comparatively lower mdpi.combiorxiv.org. This reduced affinity of PBP2a for beta-lactam antibiotics like oxacillin is a key factor in MRSA's resistance mechanism, allowing the bacteria to maintain peptidoglycan biosynthesis even in the presence of the antibiotic mdpi.combiorxiv.org.

A comparative analysis of binding energies from molecular docking studies illustrates these differences:

| Compound | Target PBP | Binding Energy (kcal/mol) | Notes |

| Oxacillin | PBP2a (MRSA) | -62.84 biorxiv.org | Lower affinity compared to PBP2 and PBP3 in other studies, contributing to resistance. mdpi.combiorxiv.org |

| Methicillin (B1676495) | PBP2a (MRSA) | -64.12 biorxiv.org | Reference for comparison with Oxacillin on PBP2a. biorxiv.org |

Note: Specific individual binding energies for oxacillin with PBP2 and PBP3 were reported as -45.25 kcal/mol, -14.08 kcal/mol, and -71.93 kcal/mol for "different PBPs" but not definitively assigned to PBP2 or PBP3 in the provided source. However, the general statement that oxacillin had a higher affinity for these (PBP2 and PBP3) compared to PBP2a is supported by the data, where a more negative binding energy signifies stronger affinity. biorxiv.org

Impact on Peptidoglycan Synthesis and Cell Wall Integrity

The binding of oxacillin sodium monohydrate to PBPs directly inhibits their transpeptidase activity, a crucial step in the cross-linking of peptidoglycan chains toku-e.comtcichemicals.comarmaspharmaceuticals.comsigmaaldrich.comuobaghdad.edu.iqnih.gov. This cross-linking is vital for the structural strength and rigidity of the bacterial cell wall patsnap.comtoku-e.comnih.gov. By blocking this process, oxacillin disrupts the construction of the bacterial cell wall, leading to a severely compromised and weakened structure patsnap.comtoku-e.comnih.gov. The compromised cell wall is then unable to withstand the internal osmotic pressure of the bacterial cell, ultimately resulting in cell lysis and bacterial death patsnap.comtoku-e.comnih.gov. Research indicates that oxacillin also impacts bacterial cell division by preventing the proper recruitment of major peptidoglycan synthase PBP2 to the septum in Staphylococcus aureus, a process essential for septum closure and cell division progression nih.gov.

Role in Inducing Bacterial Cell Lysis via Autolytic Enzymes

Following the inhibition of cell wall synthesis, bacterial cell lysis is further mediated by the action of bacterial cell wall autolytic enzymes, such as autolysins drugbank.cominvivochem.comncats.iosmolecule.comnih.govsigmaaldrich.comfengchengroup.com. These endogenous enzymes are normally involved in cell wall remodeling and separation during bacterial growth and division. It has been hypothesized that oxacillin sodium monohydrate, by interfering with the integrity of the cell wall, may also interfere with a natural autolysin inhibitor, thereby promoting the uncontrolled activation of autolysins. This enhanced autolytic activity contributes significantly to the breakdown of the weakened cell wall and the subsequent destruction of the bacterial cell drugbank.cominvivochem.comncats.iosmolecule.comnih.govfengchengroup.com.

Biochemical Pathways Disrupted by Oxacillin Sodium Monohydrate

The primary biochemical pathway disrupted by oxacillin sodium monohydrate is the biosynthesis of the bacterial peptidoglycan cell wall patsnap.comtoku-e.comsigmaaldrich.comuobaghdad.edu.iq. Specifically, it targets the transpeptidation reaction, which is the final cross-linking step performed by PBPs to form the robust peptidoglycan polymer toku-e.comtcichemicals.comarmaspharmaceuticals.comsigmaaldrich.comuobaghdad.edu.iqnih.gov. The inactivation of PBPs by oxacillin directly interferes with the formation of the complex, cross-linked peptidoglycan meshwork required for bacterial cell wall strength and rigidity nih.gov. This disruption is highly selective, impacting the unique cell wall structure found in bacteria, and has profound consequences for bacterial viability, leading to inhibition of growth and ultimately cell death through osmotic lysis patsnap.comtoku-e.comnih.gov.

Mechanisms of Bacterial Resistance and Counter Resistance Strategies

Beta-Lactamase Hydrolysis Resistance Mechanisms

Beta-lactamases are bacterial enzymes that inactivate beta-lactam antibiotics by hydrolyzing their characteristic four-membered beta-lactam ring, thereby rendering the drug ineffective mdpi.comebi.ac.uknih.govnih.gov. While oxacillin (B1211168) is notably stable against hydrolysis by many penicillinases, including those produced by Staphylococcus aureus, it can still be susceptible to broader-spectrum beta-lactamases patsnap.cominvivochem.comdrugbank.comncats.io.

Structural Basis of Beta-Lactamase Stability

Beta-lactamases are categorized into four molecular classes (A, B, C, and D) based on their amino acid sequence homology and catalytic mechanisms mdpi.comnih.govmicrobiologyresearch.orgfrontiersin.orgtandfonline.com. Classes A, C, and D are serine beta-lactamases (SBLs), which utilize a conserved serine residue in their active site for catalysis, while Class B enzymes are metallo-beta-lactamases (MBLs) that rely on one or two zinc ions for their hydrolytic activity mdpi.comebi.ac.uknih.govnih.govnih.govmicrobiologyresearch.orgfrontiersin.org.

The stability and catalytic efficiency of these enzymes stem from their unique structural features. Serine beta-lactamases (SBLs) possess a highly conserved active site with specific residues like Ser-Xaa-Xaa-Lys motifs mdpi.comnih.gov. They often consist of two main domains: a predominantly α-helical domain and an α/β domain mdpi.com. The substrate-binding pocket (SBP) of SBLs, typically kidney bean-shaped and formed by loops L1, L2, and L3, accommodates beta-lactams, with the beta-lactam ring part binding towards L2 tandfonline.com. This structural arrangement facilitates the nucleophilic attack of the active site serine on the beta-lactam carbonyl nih.govnih.gov.

Metallo-beta-lactamases (MBLs) employ a different catalytic strategy, using zinc ions to activate a water molecule that then acts as a nucleophile to hydrolyze the beta-lactam ring without forming a covalent acyl-enzyme intermediate ebi.ac.uknih.govfrontiersin.org. The precise types and positions of zinc-coordinating residues vary among MBLs, influencing their substrate affinity and catalytic efficiency mdpi.com.

The structural diversity among beta-lactamase classes determines their hydrolytic capabilities towards various beta-lactam antibiotics. For instance, Class A enzymes are generally active against penicillins, cephalosporins, and carbapenems, while Class C enzymes also show activity against cephalosporins and monobactams mdpi.com.

Alterations in Penicillin-Binding Proteins (PBPs) and Methicillin (B1676495) Resistance (MRSA/ORSA)

A predominant mechanism of resistance to oxacillin, particularly in Methicillin-Resistant Staphylococcus aureus (MRSA) and Oxacillin-Resistant Staphylococcus aureus (ORSA), involves alterations in penicillin-binding proteins (PBPs) nih.govbohrium.commdpi.com. Unlike sensitivity to beta-lactamase, this resistance mechanism bypasses the antibiotic's primary target.

Molecular Basis of PBP2a (mecA gene product) in Resistance

The cornerstone of methicillin and oxacillin resistance in S. aureus is the acquisition and expression of an alternative penicillin-binding protein, PBP2a (also referred to as PBP2′), which is encoded by the mecA gene nih.govbohrium.commdpi.comoup.comnih.govnih.govasm.orgasm.org. This gene is typically found on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec) nih.govbohrium.commdpi.comasm.org.

Wild-type S. aureus strains normally possess four essential PBPs (PBP1, PBP2, PBP3, and PBP4) that are crucial for peptidoglycan synthesis, a vital component of the bacterial cell wall bohrium.comnih.govasm.org. Beta-lactam antibiotics, including oxacillin, normally exert their bactericidal effect by binding to and inhibiting these native PBPs, thus preventing the transpeptidation (cross-linking) reactions necessary for cell wall integrity patsnap.cominvivochem.comdrugbank.comncats.iofrontiersin.orgbohrium.comnih.gov.

PBP2a confers resistance by exhibiting a remarkably low affinity for beta-lactam antibiotics like oxacillin nih.govbohrium.comnih.govasm.orgrcsb.org. In the presence of oxacillin, when the native PBPs are inhibited, PBP2a is able to take over and continue the essential transpeptidation activity, allowing cell wall synthesis to proceed and bacterial survival nih.govbohrium.comnih.govasm.orgrcsb.org. This bypass mechanism ensures the functional integrity of the bacterial cell wall despite the presence of the antibiotic rcsb.org.

The molecular basis of PBP2a's low affinity involves an allosteric site distal from its active site rcsb.org. Binding of beta-lactam antibiotics to this allosteric site can induce conformational changes that affect the active site, thereby influencing the enzyme's ability to discriminate between peptidoglycan substrates and beta-lactam inhibitors rcsb.org. Point mutations within the mecA gene, such as a G to A substitution leading to a Gly599Ser change in the transpeptidase domain, can affect PBP2a function and lead to oxacillin susceptibility even in mecA-positive strains, highlighting the fine-tuned molecular interactions governing its activity oup.comnih.gov.

Gene Expression and Regulation of Resistance Determinants

The expression of the mecA gene and, consequently, the production of PBP2a, are subject to complex genetic regulation, primarily by the mecR1-mecI regulatory system bohrium.commdpi.comnih.govasm.orgplos.orgplos.org. This operon, often located upstream of the mecA gene within the SCCmec cassette, consists of a sensor-inducer (MecR1) and a transcriptional repressor (MecI) bohrium.comnih.govplos.orgplos.org.

MecR1 is a putative signal transducer that, upon sensing beta-lactam antibiotics, initiates a proteolytic cascade. This process ultimately leads to the inactivation or degradation of MecI, which normally binds to the mecA promoter and represses mecA transcription nih.govplos.orgplos.org. The release of MecI from the promoter allows for the increased expression of mecA and subsequent production of PBP2a nih.gov.

Historically, it was thought that optimal expression of beta-lactam resistance in MRSA strains required a non-functional mecR1-mecI system due to the typically slow induction of mecA plos.orgplos.org. However, recent research indicates the involvement of an additional gene, mecR2, encoding an anti-repressor plos.org. MecR2 is essential for the full induction of mecA expression, compensating for the inefficient induction by MecR1 alone plos.org. It promotes the proteolytic cleavage and inactivation of the MecI repressor by directly interacting with it and destabilizing its binding to the mecA promoter plos.org.

Furthermore, the blaR1-blaI regulatory system, which controls beta-lactamase gene expression, can also influence mecA expression, particularly in SCCmec types IV and V isolates that lack a functional mecI-mecR1 system asm.orgasm.org. Mutations or deletions in mecI or the mecA promoter/operator region can lead to constitutive (always on) PBP2a expression, resulting in varying levels of methicillin resistance phenotypes bohrium.comasm.org. The stringent response, characterized by the synthesis of (p)ppGpp, has also been implicated in inducing the conversion of heterogeneous MRSA strains to a homogeneous phenotype with high levels of antibiotic resistance asm.org.

Efflux Pump Mechanisms and Their Contribution to Reduced Susceptibility

Efflux pumps are ubiquitous bacterial membrane proteins that contribute to antibiotic resistance by actively expelling a wide range of antimicrobial agents, including oxacillin, from the bacterial cell cytoplasm to the external environment frontiersin.orgmdpi.comacs.orgajol.infonih.gov. This mechanism reduces the intracellular concentration of the antibiotic, thereby decreasing its effectiveness and contributing to reduced susceptibility or outright resistance frontiersin.orgmdpi.comacs.org.

These pumps are classified into several families based on their structure and energy source acs.org. The ATP-binding cassette (ABC) family, for example, utilizes ATP hydrolysis to translocate substrates, while others are powered by electrochemical gradients (e.g., proton motive force or sodium gradients) acs.org.

In Staphylococcus aureus, efflux pumps such as AbcA (an ATP-binding cassette family pump) have been shown to extrude beta-lactam drugs, including oxacillin, thereby conferring beta-lactam resistance mdpi.com. Increased expression of efflux pump genes, like abcA, has been observed in tolerant S. aureus strains, suggesting their role in facilitating the transition from bacterial tolerance to full resistance mdpi.com. Other efflux pumps, like NorA, typically associated with quinolone resistance, can also contribute to multidrug resistance phenotypes mdpi.comnih.gov.

The presence and overexpression of these efflux systems can lead to a multidrug-resistant phenotype, as they often have broad substrate specificities, capable of expelling chemically unrelated antimicrobial agents frontiersin.orgacs.orgajol.infonih.gov. While widely studied in Gram-negative bacteria where they are a primary resistance mechanism, their role in Gram-positive bacteria like S. aureus is also significant, affecting susceptibility to various antibiotics including oxacillin frontiersin.orgajol.infonih.gov. The active transport mechanism by efflux pumps can significantly reduce the effective intracellular concentration of oxacillin, thus diminishing its ability to inhibit PBPs and synthesize the cell wall frontiersin.org.

Table 1: Key Bacterial Resistance Mechanisms to Oxacillin

| Mechanism | Description | Associated Gene/Protein | Impact on Oxacillin |

| Beta-Lactamase Hydrolysis | Enzymatic degradation of the beta-lactam ring by bacterial enzymes (beta-lactamases), rendering oxacillin inactive. While oxacillin is stable against many penicillinases, it can be hydrolyzed by broader-spectrum beta-lactamases. | Beta-lactamases (Classes A, B, C, D) | Inactivation |

| Altered Penicillin-Binding Proteins (PBPs) | Acquisition and expression of an alternative PBP (PBP2a) with low affinity for oxacillin. PBP2a takes over cell wall synthesis in the presence of oxacillin, ensuring bacterial survival when native PBPs are inhibited. | PBP2a (mecA gene) | Target Bypass |

| Efflux Pump Mechanisms | Active extrusion of oxacillin from the bacterial cell by transmembrane transporter proteins. This reduces the intracellular concentration of the antibiotic, thereby decreasing its efficacy and contributing to reduced susceptibility or multidrug resistance. | AbcA, NorA (and others) | Reduced Intracellular Concentration |

Cell Wall Remodeling and Adaptive Resistance Mechanisms

Bacterial resistance to oxacillin sodium monohydrate often involves complex cell wall remodeling and adaptive mechanisms, particularly in Staphylococcus aureus (including methicillin-resistant Staphylococcus aureus, MRSA) asm.orgnih.govdovepress.com. While the primary mechanism of resistance in MRSA is the acquisition of the mecA gene, which encodes penicillin-binding protein 2a (PBP2a)—an enzyme with low affinity for beta-lactam antibiotics—other adaptive changes also contribute to resistance frontiersin.orgwikipedia.orgfrontiersin.orgamcli.itasm.orgmdpi.comnih.govpnas.orgcellmolbiol.org.

One significant adaptive mechanism involves the increased synthesis of wall teichoic acid (WTA), which can thicken the bacterial cell wall dovepress.comfrontiersin.orgasm.org. This thickening can impede the antibiotic's access to its target sites within the cell wall, contributing to reduced susceptibility dovepress.comfrontiersin.orgasm.org. For instance, oxacillin-induced beta-lactam resistance in Staphylococcus sciuri has been linked to increased WTA synthesis, leading to cell wall thickening frontiersin.org. Similarly, mutations in RNA polymerase (rpoBC) genes in oxacillin-susceptible MRSA (OS-MRSA) can lead to intracellular accumulation of ribonucleotides and peptidoglycan/WTA precursors, resulting in cell wall thickening and decreased beta-lactam susceptibility asm.orgnih.gov.

Adaptive mutations in genes associated with peptidoglycan synthesis, such as pbp2, rodA, stp1, yjbH, and yvqF/vraT, have also been reported to contribute to oxacillin resistance, even in the absence of mec genes (mec-independent oxacillin non-susceptible S. aureus, MIONSA) dntb.gov.uamdpi.com. For example, an Ala450Asp mutation in PBP2 in S. aureus has been shown to significantly contribute to oxacillin resistance mdpi.com.

Furthermore, alterations in penicillin-binding proteins (PBPs) beyond PBP2a also play a role. While PBP2a allows for cell wall synthesis in the presence of beta-lactams due to its low affinity, other PBPs (PBP1, PBP2, PBP4) are still involved in the complex process of peptidoglycan synthesis and can be targets for resistance mechanisms amcli.itmdpi.comneliti.comcornell.edu. PBP2, for instance, is an essential bifunctional transglycosylase-transpeptidase, and its activity is crucial for cell wall synthesis and oxacillin resistance, even being essential for high-level vancomycin (B549263) resistance in some strains amcli.itcornell.edu. The regulatory system SpoVG has been implicated in promoting cell wall synthesis and inhibiting cell wall degradation in MRSA, thereby contributing to oxacillin resistance nih.govustc.edu.cn.

The process of biofilm formation also contributes to antibiotic resistance, including to oxacillin. Bacteria within biofilms often exhibit increased resistance due to various factors such as slow growth rates, reduced antimicrobial penetration, and activated multidrug efflux pumps mdpi.comizs.itscielo.org.mxnih.gov. Studies have shown a correlation between increased oxacillin resistance and the ability to form biofilms in Staphylococcus epidermidis and Staphylococcus pseudintermedius izs.itscielo.org.mxnih.gov.

Table 1: Key Adaptive Mechanisms Contributing to Oxacillin Resistance

| Mechanism | Description |

| Wall Teichoic Acid (WTA) Synthesis | Increased WTA synthesis leads to cell wall thickening, hindering antibiotic access to target sites. dovepress.comfrontiersin.orgasm.org |

| rpoBC Gene Mutations | Chromosomal mutations in RNA polymerase genes can cause intracellular accumulation of peptidoglycan and WTA precursors, leading to cell wall thickening. asm.orgnih.gov |

| Peptidoglycan Synthesis Gene Mutations | Adaptive mutations in genes like pbp2, rodA, stp1, yjbH, and yvqF/vraT can alter peptidoglycan synthesis, contributing to resistance independently of mecA. dntb.gov.uamdpi.com |

| PBP2a Allosteric Regulation | PBP2a has an allosteric site distal from its active site. Effector binding at this site can open the active site, allowing for catalysis, which is crucial for maintaining cell wall synthesis despite beta-lactam presence. pdbj.org |

| SpoVG Regulation | SpoVG positively regulates oxacillin resistance by promoting cell wall synthesis and inhibiting cell wall degradation. nih.govustc.edu.cn |

| Biofilm Formation | Bacteria in biofilms show increased resistance due to slow growth, reduced antibiotic penetration, and activated efflux pumps, with observed correlations between biofilm capacity and oxacillin resistance. mdpi.comizs.itscielo.org.mxnih.gov |

Investigational Approaches to Overcome Oxacillin Resistance

Overcoming oxacillin resistance, particularly in MRSA, is a critical area of research. Investigational approaches focus on disrupting established resistance mechanisms or identifying novel therapeutic targets.

One strategy involves targeting PBP2a, the primary mediator of beta-lactam resistance in MRSA. While PBP2a exhibits low affinity for beta-lactam antibiotics, its critical role in cell wall synthesis makes it an attractive target frontiersin.orgmdpi.compnas.orgcellmolbiol.org. Research explores compounds that can inhibit PBP2a, potentially by binding to its active site or allosteric sites frontiersin.orgmdpi.compnas.orgresearchgate.net. For instance, some studies investigate new beta-lactam antibiotics with improved affinity for PBP2a or non-beta-lactam compounds that can allosterically inhibit PBP2a mdpi.compnas.org. Chiral phthalimides are being investigated for their ability to bind to PBP2a and inhibit it frontiersin.org. Molecular docking studies have identified potential inhibitors of PBP2a from various compound libraries, including natural products like alpha-mangostin (B1666899) cellmolbiol.orgneliti.com.

Another promising avenue is combination therapy, which aims to synergize the action of oxacillin with other agents to re-sensitize resistant strains. For example, the combination of oxacillin with other beta-lactams, such as cefoxitin, can be synergistic against certain MRSA strains (e.g., community-acquired MRSA, CA-MRSA), especially those where PBP4 activity is crucial for completing peptidoglycan cross-linking amcli.it. Beyond conventional antibiotics, novel compounds are being explored for their ability to enhance oxacillin's effectiveness. Abietic acid, a natural compound, has shown synergistic effects with oxacillin against Methicillin-Resistant Staphylococcus pseudintermedius (MRSP) by increasing oxacillin susceptibility and reducing mecA, mecR1, and mec1 gene expression mdpi.com.

Strategies to combat biofilm-mediated resistance are also being developed. Since biofilm formation significantly contributes to oxacillin resistance, agents that impede biofilm formation or disperse mature biofilms can improve antibiotic efficacy mdpi.comizs.itscielo.org.mxnih.gov. Biosynthesized silver nanoparticles (Ag-NPs) have shown significant activity against biofilm-forming MRSA and can exhibit synergistic effects when combined with oxacillin, leading to reduced minimum inhibitory concentrations (MICs) mdpi.com.

Table 2: Investigational Approaches to Overcome Oxacillin Resistance

| Approach | Description |

| PBP2a Inhibitors | Development of compounds, including novel beta-lactams and non-beta-lactams, that specifically target and inhibit PBP2a's activity or allosteric regulation. frontiersin.orgmdpi.compnas.orgcellmolbiol.orgneliti.compdbj.orgresearchgate.net |

| Combination Therapy (Synergistic Agents) | Using oxacillin in conjunction with other antibiotics (e.g., cefoxitin) or novel compounds (e.g., abietic acid, silver nanoparticles) to achieve synergistic antibacterial effects and overcome resistance. amcli.itmdpi.commdpi.com |

| Cell Wall Component Disruption | Targeting enzymes or pathways involved in the synthesis or modification of peptidoglycan, wall teichoic acids, or other cell wall components, such as LCP family proteins or specific peptidoglycan hydrolases. dovepress.comfrontiersin.orgasm.orgresearchgate.netfrontiersin.org |

| Anti-biofilm Strategies | Development of agents that inhibit bacterial biofilm formation or disperse pre-formed biofilms, thereby reducing the protective environment that contributes to antibiotic resistance. mdpi.comizs.itscielo.org.mxnih.gov |

Synthetic Chemistry and Analog Development

Novel Synthetic Routes for Oxacillin (B1211168) Sodium Monohydrate

The traditional synthesis of oxacillin involves the acylation of 6-aminopenicillanic acid (6-APA) with 5-methyl-3-phenyl-4-isoxazolecarbonyl chloride. While this method has been historically effective, research has focused on developing more efficient, scalable, and environmentally friendly synthetic routes.

One promising approach involves the application of enzymatic synthesis, which has gained traction in the production of various β-lactam antibiotics. nih.govresearchgate.netnih.govfrontiersin.org Penicillin G acylase (PGA) is a key enzyme that can be utilized for the synthesis of semisynthetic penicillins. nih.govfrontiersin.org This biocatalytic method offers several advantages over traditional chemical synthesis, including milder reaction conditions, higher specificity, and reduced environmental impact. frontiersin.org The enzymatic synthesis of penicillins is typically a kinetically controlled process where the enzyme catalyzes the condensation of the β-lactam nucleus (6-APA) with an acyl donor. nih.govfrontiersin.org Strategies to improve the yield and efficiency of this process include solvent engineering, in situ product removal, and the development of one-pot reaction cascades. nih.gov For instance, conducting the enzymatic synthesis in frozen media has been shown to significantly increase the yield of various β-lactam antibiotics by favoring the aminolysis over the hydrolysis of the acyl-enzyme intermediate. nih.gov

Furthermore, chemoenzymatic strategies are being explored to combine the advantages of both chemical and enzymatic steps. This could involve the enzymatic production of the core 6-APA followed by a highly efficient chemical coupling of the side chain. researchgate.net Industrial-scale production methods have also been optimized by carefully controlling parameters such as temperature, pH, and reactant concentrations to achieve high yield, purity, and stability of the final oxacillin sodium product. google.com

A general representation of the synthesis is the condensation of 6-aminopenicillanic acid with an activated form of the 5-methyl-3-phenylisoxazole-4-carboxylic acid side chain.

| Reactant 1 | Reactant 2 | Product |

| 6-Aminopenicillanic acid (6-APA) | 5-Methyl-3-phenylisoxazole-4-carbonyl chloride | Oxacillin |

Structure-Activity Relationship (SAR) Studies of Oxacillin Derivatives

The antibacterial activity of oxacillin is intrinsically linked to its chemical structure, particularly the β-lactam ring and the nature of the acyl side chain. wikipedia.org Structure-activity relationship (SAR) studies are crucial for understanding the molecular basis of its efficacy and for designing more potent derivatives.

The core of oxacillin's activity lies in the strained β-lactam ring, which mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor, allowing it to acylate the active site of penicillin-binding proteins (PBPs). wikipedia.orgpatsnap.com The acyl side chain, however, plays a critical role in determining the antibiotic's spectrum of activity and its stability to β-lactamases. la.govnih.gov

The bulky 5-methyl-3-phenyl-4-isoxazolyl group in oxacillin sterically hinders the approach of β-lactamase enzymes, thereby protecting the β-lactam ring from hydrolysis. patsnap.comla.govnih.gov This is a key feature of penicillinase-resistant penicillins. la.govresearchgate.net SAR studies on related isoxazolyl penicillins, such as cloxacillin (B1194729) and dicloxacillin (B1670480), which differ by the addition of chlorine atoms to the phenyl ring, have shown that these modifications can further influence antibacterial activity and pharmacokinetic properties. wikipedia.orgnih.gov

Research into novel scaffolds that mimic the action of β-lactams has also provided valuable SAR insights. For example, studies on oxadiazole derivatives, which also target PBPs, have demonstrated that modifications to the aromatic rings can significantly impact their minimum inhibitory concentrations (MICs) against resistant strains like MRSA. mdpi.comresearchgate.net These studies, while not on direct oxacillin analogs, provide a broader understanding of the structural requirements for PBP inhibition. researchgate.net The key takeaway is that the nature and substitution pattern of the aromatic moieties are critical for potent antibacterial activity. mdpi.comconicet.gov.ar

| Structural Feature | Role in Activity |

| β-Lactam Ring | Covalently binds to and inhibits Penicillin-Binding Proteins (PBPs), disrupting bacterial cell wall synthesis. wikipedia.orgpatsnap.com |

| Acyl Side Chain | Provides stability against β-lactamase enzymes and influences the spectrum of activity. la.govnih.gov |

| Isoxazolyl Ring | The bulky nature of this group sterically protects the β-lactam ring from enzymatic degradation. patsnap.comla.gov |

| Phenyl Group | Modifications to this group can alter potency and pharmacokinetic properties. wikipedia.orgnih.gov |

Design and Synthesis of PBP Inhibitors and Beta-Lactamase Stable Analogs

The primary mechanism of action of oxacillin is the inhibition of penicillin-binding proteins (PBPs), enzymes essential for bacterial cell wall synthesis. wikipedia.orgpatsnap.com However, the emergence of resistance, often through the acquisition of altered PBPs with low affinity for β-lactams (like PBP2a in MRSA), has driven the design and synthesis of novel PBP inhibitors. la.govnih.gov

One strategy involves the development of non-β-lactam PBP inhibitors. These compounds are designed to bind to the active site of PBPs but are structurally distinct from traditional β-lactams, making them potentially less susceptible to β-lactamase degradation. mdpi.commdpi.com Examples include compounds based on scaffolds like oxazin-5-ones and pyrrolidine-2,3-diones, which have shown potential as PBP inhibitors. mdpi.comnih.gov Computational methods, such as docking studies, are often employed to guide the design of these novel inhibitors. nih.govnih.govscialert.netresearcher.life

Another approach focuses on modifying the existing β-lactam scaffold to create analogs with enhanced stability against a broader range of β-lactamases. This can involve the introduction of different side chains or the modification of the core penicillin structure. For instance, the development of monocyclic β-lactams challenges the traditional understanding of the pharmacophore and may lead to compounds that can evade bacterial resistance mechanisms. researchgate.net

Furthermore, research has explored the synthesis of "chimeric" cephalosporins, which combine functional groups from different antibiotics to create hybrid molecules with potentially improved properties. dntb.gov.ua While not directly oxacillin analogs, these studies provide a proof-of-concept for creating novel β-lactam derivatives with tailored activities. The goal is to design molecules that not only effectively inhibit their target PBPs but are also poor substrates for the ever-increasing number of β-lactamase enzymes. nih.gov

| Inhibitor/Analog Class | Design Strategy |

| Non-β-Lactam PBP Inhibitors | Utilize alternative chemical scaffolds (e.g., oxazin-5-ones, pyrrolidine-2,3-diones) to bind to PBPs, potentially avoiding β-lactamase activity. mdpi.comnih.gov |

| Modified β-Lactam Scaffolds | Alter the core structure of penicillins or cephalosporins to enhance stability against β-lactamases while maintaining PBP affinity. researchgate.net |

| Chimeric Antibiotics | Combine structural motifs from different β-lactam antibiotics to create hybrid molecules with potentially improved activity and resistance profiles. dntb.gov.ua |

| Piperacillin Derivatives | Modify existing potent penicillins to improve binding to specific PBPs, such as PBP3. scialert.netresearcher.life |

Chemical Modifications to Enhance Specificity or Potency

A significant area of research is the development of "potentiators" or "adjuvants" that, when co-administered with oxacillin, can restore its effectiveness against resistant bacteria like MRSA. These molecules may not have intrinsic antibacterial activity but can interfere with bacterial resistance mechanisms. For example, certain 2-aminoimidazole/triazole conjugates and pyrimidine (B1678525) derivatives have been shown to significantly lower the MIC of oxacillin against MRSA. nih.govnih.gov Some of these compounds are thought to act as allosteric modulators of PBP2a, allowing oxacillin to bind more effectively. nih.gov Similarly, small molecules that suppress the expression of genes involved in the cell wall stress response can also potentiate the activity of oxacillin. nih.gov

Another innovative strategy involves the use of nanotechnology to enhance the delivery and efficacy of oxacillin. Loading oxacillin onto nanoplatforms, such as PEGylated-graphene oxide, has been shown to increase its activity against MRSA. mdpi.comresearchgate.net These nanocomposites can improve the interaction of the antibiotic with bacterial cells, leading to enhanced growth inhibition. mdpi.comresearchgate.net

Furthermore, the synthesis of novel penicillin analogs by conjugating 6-APA with other pharmacologically active molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs), has been explored. nih.govresearchgate.net This molecular hybridization approach aims to create new chemical entities with potentially dual mechanisms of action or improved antibacterial profiles. researchgate.net The results of such studies have indicated that the side chain functionalities, in addition to the core penam (B1241934) nucleus, are crucial for potent antibacterial activity. nih.gov

| Modification Strategy | Mechanism of Enhancement |

| Co-administration with Potentiators | Small molecules that interfere with bacterial resistance mechanisms (e.g., allosteric modulation of PBP2a, suppression of stress response genes) to restore oxacillin's activity against resistant strains. nih.govnih.govnih.gov |

| Nanotechnology-based Delivery | Loading oxacillin onto nanocarriers (e.g., PEGylated-graphene oxide) to improve its interaction with bacterial cells and enhance its antibacterial effect. mdpi.comresearchgate.net |

| Molecular Hybridization | Conjugating the 6-APA nucleus with other bioactive molecules (e.g., NSAIDs) to create novel analogs with potentially enhanced or dual activities. nih.govresearchgate.net |

| Synthetic Peptides | Development of peptides that exhibit synergy with oxacillin, potentiating its activity against resistant strains. nih.gov |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Quantitative Analysis (HPLC-UV, RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) coupled with UV detection, is a cornerstone for the quantitative analysis of oxacillin (B1211168) sodium monohydrate. This technique allows for precise determination of content and effective separation of the compound from its impurities.

The development and validation of HPLC methods for oxacillin sodium monohydrate adhere to stringent guidelines, ensuring reliability and accuracy. A typical RP-HPLC method involves a C18 column and a mobile phase often comprising a mixture of water, acetonitrile, and methanol (B129727), sometimes with the addition of formic acid or orthophosphoric acid to adjust pH researchgate.netresearchgate.netindiaenvironmentportal.org.in. Detection is commonly performed at wavelengths such as 225 nm, 230 nm, or 280 nm researchgate.netresearchgate.netindiaenvironmentportal.org.inresearchgate.netresearchgate.net.

Method validation parameters for oxacillin sodium monohydrate typically include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). For instance, a validated HPLC method for oxacillin sodium showed linearity in the range of 0.115-9.208 µg with a correlation coefficient (r) of 1.0000. The detection limit was found to be 2.3 ng, and the average recovery was reported as 99.9% with a relative standard deviation (RSD) of 1.4% researchgate.net. Another method reported a linearity range of 5-500 µg/mL with an R² of 0.9996, and LOD and LOQ values of 0.01 µg/mL and 0.025 µg/mL, respectively researchgate.net.

Table 1: Representative HPLC Method Validation Parameters for Oxacillin Sodium Monohydrate

| Parameter | Value (Example 1) researchgate.net | Value (Example 2) researchgate.net |

| Column | Hypersil BDS Phenyl | Ion Pac Zorbax 300-SCX |

| Detection Wavelength | 225 nm | 280 nm |

| Linearity Range | 0.115-9.208 µg | 5-500 µg/mL |

| Correlation Coefficient (R²) | 1.0000 | 0.9996 |

| LOD | 2.3 ng | 0.01 µg/mL |

| LOQ | - | 0.025 µg/mL |

| Average Recovery | 99.9% | - |

| RSD (%) | 1.4% | - |

RP-HPLC methods are particularly effective in separating and detecting both polymerized impurities and other unknown degradation products of oxacillin sodium, which is vital for understanding its stability profile and impurity characterization researchgate.netnih.gov.

In research, HPLC techniques are applied for the in vitro analysis of oxacillin sodium monohydrate in various experimental contexts, such as assessing its stability in different solutions or studying its degradation pathways researchgate.netnih.gov. For instance, HPLC-UV systems have been utilized to analyze oxacillin sodium monohydrate concentrations, often employing mobile phases consisting of water, acetonitrile, and methanol with formic acid researchgate.net. These applications are critical for characterization studies and to ensure the chemical integrity of the compound under varying experimental conditions. The technique also serves to quantify oxacillin in research related to comparison of active ingredients in different preparations researchgate.net.

Spectrophotometric Methods (UV-Vis, Kinetic Spectrophotometry)

UV-Visible (UV-Vis) spectrophotometry offers a cost-effective and straightforward approach for the determination and study of oxacillin sodium monohydrate, especially in the context of complexation and reaction kinetics.

Oxacillin sodium can engage in charge-transfer complexation reactions, which can be quantitatively monitored using UV-Vis spectrophotometry nih.govnih.govresearchgate.net. A notable example involves the reaction of oxacillin with iodine in a methanol-dichloromethane medium. This reaction results in the formation of a charge-transfer complex, leading to an absorption peak at 365 nm nih.govnih.govresearchgate.net. Studies have shown that the combining molar ratio between oxacillin and iodine in this complex is 1:1, as determined by Job's method of continuous variations nih.gov. Under optimized conditions, Beer's law is obeyed, typically within a concentration range suitable for sensitive quantification nih.govnih.govresearchgate.net.

Table 2: UV-Vis Spectrophotometric Parameters for Oxacillin-Iodine Charge Transfer Complexation

| Parameter | Value |

| Reagent | Iodine |

| Medium | Methanol-Dichloromethane |

| Maximum Absorption Wavelength | 365 nm nih.govnih.govresearchgate.net |

| Stoichiometric Ratio (Oxacillin:Iodine) | 1:1 nih.gov |

| Beer's Law Concentration Range | 2–8 µg/mL nih.govnih.govresearchgate.net |

| LOD | 0.39 µg/mL nih.govnih.govresearchgate.net |

| LOQ | 1.18 µg/mL nih.govnih.govresearchgate.net |

The high molar absorptivities often observed in charge-transfer complexes contribute to the high sensitivity of these spectrophotometric methods, making them valuable for research applications where low concentrations are a concern ncku.edu.tw.

Kinetic spectrophotometry is employed to monitor the degradation and reaction rates of oxacillin sodium monohydrate under various conditions. For instance, the oxidation of oxacillin by monoperiodatocuprate (III) in an aqueous alkaline medium has been studied using UV/Vis spectrophotometric analysis repec.orgresearchgate.net. This reaction typically follows pseudo-first-order kinetics with respect to the oxidant, and fractional order for the substrate (oxacillin) and alkali repec.orgresearchgate.net.

Such studies reveal important kinetic and thermodynamic parameters, including rate constants, activation energy, and equilibrium constants, providing insights into the reaction mechanism and the stability of oxacillin sodium monohydrate under different environmental stresses repec.orgresearchgate.net. These kinetic studies are crucial for understanding the intrinsic degradation pathways of the compound in research settings.

Electrochemical Methods in Compound Characterization

Electrochemical methods, including voltammetry techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), provide valuable insights into the redox behavior and quantitative determination of oxacillin sodium monohydrate. These methods involve measuring electrical signals resulting from chemical reactions at an electrode surface.

Research has focused on developing electrochemical sensors for oxacillin, often utilizing modified electrodes to enhance sensitivity and selectivity researchgate.netresearchgate.net. For example, a screen-printed carbon electrode (SPCE) modified with gold nanourchin and graphene oxide, followed by electropolymerization of aniline (B41778) in the presence of oxacillin, has been used to create a molecularly imprinted sensor researchgate.net.

Using differential pulse voltammetry, such a sensor exhibited a linear response for oxacillin concentrations in the range of 0.7–575 nM researchgate.netresearchgate.net. The electrochemical sensitivity was reported as 97.6 nA nM⁻¹ cm⁻², with a detection limit of 0.2 nM researchgate.net. The peak potential for oxacillin in these studies was observed around 0.82 mV (vs. Ag/AgCl) researchgate.net. Cyclic voltammetry was employed to characterize the electrochemical behavior of the modified electrodes and the sequential modification processes researchgate.net. These methods are instrumental in studying the electrochemical properties of oxacillin sodium monohydrate and developing highly sensitive analytical tools for its detection in research.

Table 3: Electrochemical Parameters for Oxacillin Sensing

| Parameter | Value |

| Method | Differential Pulse Voltammetry |

| Electrode Type | Modified Screen-Printed Carbon Electrode researchgate.net |

| Linear Concentration Range | 0.7–575 nM researchgate.netresearchgate.net |

| Electrochemical Sensitivity | 97.6 nA nM⁻¹ cm⁻² researchgate.net |

| Detection Limit (LOD) | 0.2 nM researchgate.net |

| Peak Potential (vs. Ag/AgCl) | 0.82 mV researchgate.net |

Mass Spectrometry for Metabolite Identification and Degradation Product Analysis

Mass spectrometry (MS) serves as an indispensable tool in pharmaceutical research, offering high sensitivity and specificity for the identification and characterization of metabolites and degradation products of drug compounds like oxacillin sodium monohydrate. Its application is crucial for understanding a compound's stability profile under various conditions and for elucidating its metabolic pathways, even for research purposes where clinical information is excluded.

Degradation Product Analysis

Oxacillin sodium monohydrate, a β-lactam antibiotic, is susceptible to various degradation pathways, leading to the formation of different byproducts. Mass spectrometry-based techniques are widely employed to characterize these degradation products, which is essential for quality control and stability studies in research applications.

Hydrolytic degradation, occurring across a wide pH range (pH 1–13), is a significant pathway for oxacillin sodium. This process involves the cleavage of the β-lactam ring, leading to the formation of penicilloic acid derivatives . Oxidative stress, typically induced by agents such as hydrogen peroxide (H₂O₂), results in the generation of sulfoxide (B87167) byproducts . Alkali degradation studies have specifically identified oxacillin penicilloic acid and its isomer, as well as decarboxylation penicilloic acid of oxacillin, as major degradation products ingentaconnect.com. Additionally, related compounds like phenacyl 6-aminopenicillinate and 5-methyl-3-phenylisoxazole-4-carbonyl chloride have been determined as alkali-degraded impurities ingentaconnect.com.

Polymerized impurities in oxacillin sodium are also a critical concern, as they can induce allergic reactions nih.govresearchgate.net. Advanced analytical techniques, such as column-switching two-dimensional liquid chromatography (2D HPSEC) coupled with ion trap/time-of-flight mass spectrometry (IT-TOF MS), have been successfully used to separate and characterize these complex impurities nih.gov. Studies have elucidated the structures of 25 unknown impurities and characterized 13 polymerized impurities based on high-resolution mass data, providing a scientific basis for understanding their formation mechanisms nih.gov. HPLC-MS/MS with electrospray ionization (ESI) is a commonly used technique for identifying these degradation products .

The fragmentation pathways of oxacillin sodium can be investigated using both positive and negative ion modes of mass spectrometry, offering detailed insights into the structural characteristics of the parent compound and its degradation products researchgate.net.

The following table summarizes some identified degradation products and impurities of oxacillin sodium:

| Degradation Product/Impurity Name | Formation Condition | Key Mass Spectrometry Finding/Characteristic |

| Oxacillin Penicilloic Acid and Isomer | Hydrolytic (Alkali) | Determined by liquid chromatography and first-order mass spectrum ingentaconnect.com. |

| Decarboxylation Penicilloic Acid of Oxacillin | Hydrolytic (Alkali) | Determined by liquid chromatography and first-order mass spectrum ingentaconnect.com. |

| Sulfoxide Byproducts | Oxidative stress | Identified via mass spectrometry . |

| Associated compound of phenacyl 6-aminopenicillinate and | Alkali degradation | Determined by liquid chromatography and first-order mass spectrum ingentaconnect.com. |

| 5-methyl-3-phenylisoxazole-4-carbonyl chloride | ||

| 25 Unknown Impurities | Not specified | Structures elucidated based on high-resolution MS data nih.gov. |

| 13 Polymerized Impurities | Degradation/Polymerization | Characterized using Ion Trap/Time-of-Flight Mass Spectrometry (IT-TOF MS) nih.gov. |

Metabolite Identification

For research applications concerning the metabolic fate of oxacillin sodium monohydrate, liquid chromatography coupled to mass spectrometry (LC-MS) and its variants, such as LC-MS/MS and high-resolution mass spectrometry (HRMS), are paramount. These techniques allow for the sensitive detection and identification of drug metabolites in various matrices, such as plasma and cerebrospinal fluid (CSF) nih.govresearchgate.net.

Studies have successfully developed and validated methods utilizing turbulent flow liquid chromatography coupled to high-resolution mass spectrometry for the simultaneous determination of oxacillin and cloxacillin (B1194729), as well as the identification of their active metabolites in biological matrices like plasma and CSF nih.gov. While specific structural details and m/z values for oxacillin's active metabolites are not extensively detailed in general research findings, the capability of LC-MS methods to identify them is well-established for beta-lactam antibiotics nih.govresearchgate.netmdpi.commdpi.comtechnologynetworks.com. The process typically involves rapid identification of the chemical composition of the metabolite by automated HPLC-MS methods, followed by structural characterization using tandem MS, which analyzes fragmentation patterns nih.govfrontiersin.org.

The high sensitivity, selectivity, and multiplexing ability of LC-MS/MS systems, particularly in multiple reaction monitoring (MRM) mode, make them highly suitable for the quantitative and qualitative analysis of parent drugs and their metabolites, even at low abundance in complex biological samples technologynetworks.comfrontiersin.org. This enables researchers to investigate the transformation products that occur within biological systems.

Advanced Analytical Methodologies and Research Findings

The characterization of impurities and degradation products is crucial for understanding the stability and purity of oxacillin sodium monohydrate. Techniques like high-performance size exclusion chromatography (HPSEC) and reversed-phase high-performance liquid chromatography (RP-HPLC) combined with IT-TOF MS have proven effective in separating and identifying a wide range of impurities, including polymerized forms nih.gov. This combination allows for effective separation based on different chromatographic mechanisms, followed by precise structural elucidation using high-resolution mass data nih.gov.

Research findings highlight the importance of robust analytical methods for assessing the stability of oxacillin sodium monohydrate under various conditions. For instance, studies examining stability at cold temperatures have shown measurable losses of oxacillin, even at 4°C, emphasizing the need for proper sample handling and storage protocols to ensure accurate residue level reflection at the time of analysis nih.gov. The application of LC-ESIMS/MS in such stability assessments underscores its role in determining the integrity of the compound over time nih.gov.

Degradation Pathways and Stability Research

Hydrolytic Degradation Kinetics and Mechanisms

Hydrolysis is a primary degradation pathway for β-lactam antibiotics, including oxacillin (B1211168). This process typically involves the opening of the β-lactam ring, rendering the antibiotic inactive actamedicamarisiensis.rognest.org. Studies have confirmed that the decomposition of oxacillin primarily occurs through this ring-opening mechanism actamedicamarisiensis.ro. The kinetics of drug degradation, including hydrolysis, aim to predict a drug's intrinsic stability by determining the order of the degradation reactions and their corresponding rate constants slideshare.netslideshare.net. For oxacillin, first-order decomposition kinetics have been observed, and these kinetics can be influenced by the presence of certain auxiliary substances actamedicamarisiensis.ro.

Research into the quantitative determination of oxacillin often utilizes methods that rely on its degradation products, such as iodometry of hydrolysis products researchgate.net. This highlights that hydrolysis is a well-recognized and significant degradation route for oxacillin researchgate.net.

Impact of pH on Oxacillin Sodium Monohydrate Stability

The pH of the environment significantly affects the stability of oxacillin sodium monohydrate. Oxacillin is known to have low stability in acidic environments, such as stomach acid, which contributes to its low oral bioavailability (approximately 30%) when administered as capsules actamedicamarisiensis.ro. The pH of an oxacillin sodium monohydrate solution typically ranges between 4.5 and 7.5 fujifilm.comsrlchem.comtoku-e.comfda.gov. Commercially available frozen oxacillin sodium in dextrose injections are buffered to a pH of 6.0 to 8.5 fda.gov.

Maintaining an optimal pH is critical for its stability, as deviations can accelerate degradation. For instance, studies have specifically investigated improving oxacillin stability in highly acidic conditions, such as pH 1.2 actamedicamarisiensis.roactamedicamarisiensis.ro.

Strategies for Stability Enhancement: Cyclodextrin (B1172386) Inclusion Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides known for their ability to form inclusion complexes with various molecules, enhancing drug stability, solubility, and bioavailability usp.brresearchgate.netmdpi.com. For oxacillin, cyclodextrins have been shown to significantly improve its stability, particularly in acidic environments actamedicamarisiensis.roactamedicamarisiensis.ro.

The protective effect of cyclodextrins is attributed to the inclusion of the penam (B1241934) ring of oxacillin within the cyclodextrin cavity actamedicamarisiensis.ro. This encapsulation can shield the susceptible β-lactam ring from hydrolytic attack. Studies have demonstrated an asymptotic correlation between the increase in stability and the concentration of cyclodextrin, suggesting a saturation point beyond which further concentration yields no significant additional protective effect actamedicamarisiensis.ro. Both β-cyclodextrin and 2-hydroxypropyl-β-cyclodextrin (2-HP-β-cyclodextrin) have been investigated for this purpose, showing comparable efficacy in enhancing stability actamedicamarisiensis.roactamedicamarisiensis.ro. Specific derivatives of cyclodextrins, such as positively charged octakis(6-(2-aminoethylthio)-6-deoxy)-γ-CD (γCys), have been designed to form strong complexes with oxacillin (Kb ≈ 1700 M⁻¹), offering protection against β-lactamase-induced hydrolysis and improving cell crossing capabilities researchgate.net.

An example of stability enhancement via cyclodextrin inclusion complexation is shown in the table below:

| Cyclodextrin Type | Effect on Oxacillin Stability in Acidic Environment (pH 1.2) | Key Mechanism | Reference |

| β-cyclodextrin | Significant improvement | Inclusion of penam ring in cyclodextrin cavity, shielding β-lactam ring from hydrolysis. Asymptotic correlation with concentration observed. | actamedicamarisiensis.roactamedicamarisiensis.ro |

| 2-HP-β-cyclodextrin | Significant improvement (comparable to β-cyclodextrin) | Inclusion of penam ring in cyclodextrin cavity, shielding β-lactam ring from hydrolysis. Asymptotic correlation with concentration observed. | actamedicamarisiensis.roactamedicamarisiensis.ro |

| γCys (cationic) | Strong complex formation (Kb ≈ 1700 M⁻¹), reduces β-lactamase-induced hydrolysis rate 2.3-fold. | Enthalpically and entropically favorable inclusion, offering protection against enzymatic degradation. | researchgate.net |

Advanced Oxidation Processes for Degradation Studies

Advanced Oxidation Processes (AOPs) are effective methods for the degradation and removal of antibiotics, including oxacillin, from water researchgate.netunito.itmdpi.comnih.gov. These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (HO•), which can efficiently degrade organic pollutants researchgate.netunito.itmdpi.com.

Studies have compared the degradation efficiencies of oxacillin using various AOPs:

TiO2 Photocatalysis : In this process, the combined action of direct oxidation by holes in the TiO2 valence band and the attack of hydroxyl radicals leads to the degradation of oxacillin researchgate.netunito.it. Complete degradation of oxacillin has been reported within 45 minutes, with approximately 90% mineralization achieved after 135 minutes researchgate.netunito.it.

Sonochemistry : Sonochemical treatments utilize high-frequency ultrasonic waves (200-1000 kHz) to form hydroxyl radicals, which degrade organic molecules. These processes can successfully degrade oxacillin, although they may not always lead to complete mineralization researchgate.netunito.it.

Electrochemistry (with Ti/IrO2 anode) : Electrochemical oxidation, particularly with Ti/IrO2 anodes in the presence of sodium chloride, primarily relies on the action of active chlorine species (e.g., HOCl) as degrading agents researchgate.netunito.it. This method has been shown to effectively degrade oxacillin researchgate.netunito.it.

Photo-Fenton System : The photo-Fenton process combines Fenton's reagent (Fe²⁺/H₂O₂) with UV light irradiation to generate hydroxyl radicals unito.itmdpi.com. This system is effective in degrading oxacillin and can lead to mineralization researchgate.netunito.it.

While each of these AOPs can successfully degrade oxacillin, significant differences have been observed in terms of degradation pathways, by-product generation, and the extent of mineralization researchgate.netunito.it. For instance, photocatalysis and photo-Fenton processes are generally more effective at achieving mineralization compared to sonochemistry and electrochemistry, which may lead to partial degradation products unito.it. The main oxidizing species also differ; hydroxyl radicals play the principal role in sonochemical and photo-Fenton treatments, while active chlorine attack is dominant in electrochemical systems unito.it.

Below is a summary of the comparative degradation efficiencies of oxacillin by different Advanced Oxidation Processes:

| Advanced Oxidation Process | Primary Oxidizing Agent | Degradation Outcome | Mineralization (Observed) | Reference |

| TiO2 Photocatalysis | HO•, direct oxidation by holes | Complete degradation (45 min) | ~90% (135 min) | researchgate.netunito.it |

| Sonochemistry | HO• | Successful degradation | Limited / Not always complete | researchgate.netunito.it |

| Electrochemistry | Active chlorine species (e.g., HOCl) | Successful degradation | Limited / Not always complete | researchgate.netunito.it |

| Photo-Fenton System | HO• | Successful degradation | Observed | researchgate.netunito.it |

Degradation Product Identification and Mechanistic Studies

The degradation of oxacillin, particularly through hydrolysis, leads to the opening of its β-lactam ring and the formation of specific degradation products actamedicamarisiensis.rognest.org. A significant degradation product identified through LC-MS studies is penicilloic acid gnest.org. Oxacillin (m/z = 402) hydrolyzes to penicilloic acid (m/z = 420) gnest.org. Multiple peaks for penicilloic acid can be observed, attributed to the existence of isomers due to the presence of plural chiral carbons in the molecule gnest.org.

The general mechanism for the degradation of β-lactam antibiotics often involves the cleavage of the amide bond in the β-lactam ring gnest.orgslideshare.net. For penicillins like oxacillin, this leads to the formation of penicilloic acid derivatives gnest.org. The identification of these degradation products is crucial for understanding the complete degradation pathway and assessing potential environmental or safety implications. Analytical methods like liquid chromatography coupled with mass spectrometry (LC-MS) are employed to identify and quantify these products gnest.orgmdpi.comresearchgate.net. Furthermore, kinetic studies, such as those using spectrophotometric analysis with agents like monoperiodatocuprate (III), help to elucidate the detailed mechanisms and stoichiometry of the degradation reactions researchgate.net.

Pharmacodynamics and in Vitro Activity Studies in Microbial Systems

In Vitro Susceptibility Testing Methodologies (MIC, MBC)

In vitro susceptibility testing of oxacillin (B1211168) sodium monohydrate is crucial for guiding appropriate antibacterial therapy. Standardized quantitative methods, such as broth microdilution and agar (B569324) dilution, are routinely employed to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) sensus.orgfishersci.ca. The MIC denotes the lowest concentration of oxacillin that visually inhibits bacterial growth after incubation, while the MBC signifies the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, demonstrating bactericidal activity sensus.org.

Research indicates that oxacillin's effectiveness can vary with environmental pH, showing up to a 16-fold increased effectiveness at pH 5.0 compared to pH 7.2 against certain Staphylococcus aureus strains sensus.org. Typical MIC values for susceptible S. aureus isolates range from 0.03125 to 0.25 mg/L sensus.org. For quality control in susceptibility testing, reference strains like Staphylococcus aureus ATCC 29213 are used, with accepted oxacillin MIC ranges of 0.12-0.5 mcg/mL fishersci.ca. It is established that Staphylococcus aureus isolates are categorized as methicillin-resistant (MRSA) if their oxacillin MICs exceed 2 µg/mL or if they harbor the mecA gene nih.gov. Complete cross-resistance is observed among the penicillinase-resistant penicillins, including dicloxacillin (B1670480), nafcillin, and oxacillin rcsb.org. Furthermore, some studies indicate that the MBC for certain bacterial strains can be at least four-fold higher than the MIC, suggesting a concentration range where oxacillin primarily exerts a bacteriostatic effect rather than a bactericidal one under the tested in vitro conditions sensus.org.

**Table 1: Representative In Vitro Susceptibility Data for Oxacillin Against *S. aureus***

| Isolate/Strain | pH Condition | MIC (mg/L) | MBC (mg/L) | Bactericidal Activity (at 24h) | Source |

| Clinical S. aureus (most strains) | 7.2 | 0.03125-0.25 | ≥4x MIC (bacteriostatic range) | - | sensus.org |

| Clinical S. aureus (most strains) | 5.0 | Up to 16-fold lower than at pH 7.2 | - | - | sensus.org |

| S. aureus SA 1306 | Unspecified | 32 | - | Yes | nih.gov |

| S. aureus SA 1326 | Unspecified | 0.5 | - | Yes | nih.gov |

| S. aureus SA 1552 | Unspecified | 64 | - | Yes | nih.gov |

| S. aureus SA 4666 | Unspecified | 1 | - | Yes | nih.gov |

| S. aureus ATCC 29213 | Unspecified | 0.12-0.5 | - | Yes | fishersci.canih.gov |

Concentration-Dependent and Time-Dependent Killing Kinetics

Oxacillin, consistent with other beta-lactam antibiotics, exhibits time-dependent killing kinetics mims.com. This pharmacokinetic/pharmacodynamic (PK/PD) characteristic implies that the effectiveness of the antibiotic is primarily determined by the duration for which its concentration remains above the Minimum Inhibitory Concentration (T>MIC) or Minimum Bactericidal Concentration (T>MBC) at the site of infection mims.com. Beyond a concentration approximately two to four times the MIC, increasing the drug concentration does not significantly enhance the rate of bacterial killing; the killing effect proceeds at a zero-order rate mims.com.

In vitro time-kill curve studies are instrumental in evaluating these kinetics, providing direct measurements of bacterial population reduction over time following exposure to varying concentrations of oxacillin. Such studies have confirmed oxacillin's bactericidal activity against susceptible Staphylococcus aureus isolates within a 24-hour period nih.govnih.gov. The time-dependent reduction in colony-forming units per milliliter (CFU/mL) observed in these assays underscores the importance of maintaining drug concentrations above the MIC for a sufficient duration to achieve effective bacterial eradication nih.gov. Furthermore, research has shown that the induction kinetics of the cell wall stress stimulon in S. aureus are highly dependent on oxacillin concentration, with an immediate response typically observed within 10 minutes of exposure guidetopharmacology.org.

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents In Vitro

The in vitro interactions of oxacillin with other antimicrobial agents have been extensively studied, revealing instances of synergy, antagonism, and indifference. These interactions are often quantified using the Fractional Inhibitory Concentration (FIC) index, where an FIC index ≤ 0.5 indicates synergy, > 0.5 to < 4.0 suggests indifference (additivity), and ≥ 4.0 denotes antagonism.

Synergistic Interactions:

Aminoglycosides: In vitro evidence supports synergistic antibacterial effects between oxacillin and aminoglycosides, such as streptomycin (B1217042), particularly against both penicillinase-producing and non-penicillinase-producing S. aureus. This synergy is notably observed when streptomycin concentrations are below its MIC and oxacillin is at or above its MIC, leading to increased aminoglycoside uptake and enhanced bactericidal activity.

Carvacrol (B1668589): The natural monoterpenoid phenol, carvacrol, has demonstrated a synergistic effect with oxacillin in vitro. Studies have shown that carvacrol can induce a four- to eight-fold reduction in oxacillin MICs against MRSA strains, thereby augmenting oxacillin's inhibitory effect against these resistant pathogens.

Nisin: The antimicrobial peptide nisin exhibits significant synergy when combined with oxacillin against methicillin-resistant S. epidermidis (MRSE) clinical isolates and Staphylococcus aureus biofilms. This combination notably decreased oxacillin's Minimum Biofilm Eradication Concentrations (MBECs) by 8- to 32-fold and downregulated the expression of the icaA gene, which is critical for biofilm formation.

Vancomycin (B549263): While conflicting results exist, synergy has been reported between oxacillin and vancomycin against heterogeneous vancomycin-intermediate S. aureus (hVISA) and MRSA strains. This combination led to a reduction in baseline vancomycin MICs from 1–2 µg/mL to 0.06–0.5 µg/mL against these resistant isolates.